molecular formula C9H10FNO B15319377 O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine

O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine

Cat. No.: B15319377
M. Wt: 167.18 g/mol
InChI Key: FGFKWFOGLDFDFE-OWOJBTEDSA-N
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Description

O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine is a chemical compound characterized by the presence of a fluorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine typically involves the reaction of 4-fluorobenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired hydroxylamine compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine
  • O-[3-(4-Bromophenyl)prop-2-EN-1-YL]hydroxylamine
  • O-[3-(4-Methylphenyl)prop-2-EN-1-YL]hydroxylamine

Uniqueness

O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

O-[(E)-3-(4-fluorophenyl)prop-2-enyl]hydroxylamine

InChI

InChI=1S/C9H10FNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h1-6H,7,11H2/b2-1+

InChI Key

FGFKWFOGLDFDFE-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CON)F

Canonical SMILES

C1=CC(=CC=C1C=CCON)F

Origin of Product

United States

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